molecular formula C30H42NOPS B12497697 N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12497697
M. Wt: 495.7 g/mol
InChI Key: WQJXKUBAQBXJIZ-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphanyl group, a naphthyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Phosphanyl Group: The di-tert-butylphosphanyl group is introduced through a reaction involving tert-butylphosphine and a suitable aryl halide under palladium-catalyzed conditions.

    Attachment of the Naphthyl Group: The naphthyl group is attached via a Suzuki coupling reaction, which involves the reaction of a naphthyl boronic acid with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Sulfinamide Group: The sulfinamide group is introduced through a reaction involving a sulfinyl chloride and a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its ability to act as a ligand and form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and oxidation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(Di-tert-butylphosphino)biphenyl: Similar structure but lacks the naphthyl and sulfinamide groups.

    Di-tert-butyl N,N-Diisopropylphosphoramidite: Contains a phosphoramidite group instead of a phosphanyl group.

    2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl: Contains a dimethylamino group instead of a naphthyl group.

Uniqueness

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both the naphthyl and sulfinamide groups, which provide additional steric and electronic properties that can enhance its performance as a ligand in catalytic applications.

Properties

Molecular Formula

C30H42NOPS

Molecular Weight

495.7 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-18-14-13-17-25(26)27(31(10)34(32)30(7,8)9)24-20-19-22-15-11-12-16-23(22)21-24/h11-21,27H,1-10H3

InChI Key

WQJXKUBAQBXJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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